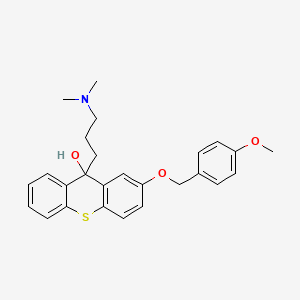
2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol is a synthetic organic compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly in the development of antipsychotic drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol typically involves multiple steps, including the formation of the thioxanthene core and subsequent functionalization. Common synthetic routes may include:
Formation of Thioxanthene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the 4-methoxybenzyloxy and 3-dimethylaminopropyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential use in the development of therapeutic agents.
Industry: Applications in material science and other industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved would depend on its specific biological activity, which may include modulation of neurotransmitter systems or other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorprothixene: Another thioxanthene derivative with antipsychotic properties.
Flupentixol: Known for its use in treating schizophrenia.
Thiothixene: Another antipsychotic thioxanthene.
Uniqueness
2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol may have unique properties or activities that distinguish it from other similar compounds, such as specific binding affinities or pharmacokinetic profiles.
Propriétés
Numéro CAS |
31696-76-1 |
|---|---|
Formule moléculaire |
C26H29NO3S |
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
9-[3-(dimethylamino)propyl]-2-[(4-methoxyphenyl)methoxy]thioxanthen-9-ol |
InChI |
InChI=1S/C26H29NO3S/c1-27(2)16-6-15-26(28)22-7-4-5-8-24(22)31-25-14-13-21(17-23(25)26)30-18-19-9-11-20(29-3)12-10-19/h4-5,7-14,17,28H,6,15-16,18H2,1-3H3 |
Clé InChI |
KOXOZUVNFWDTGU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)OCC4=CC=C(C=C4)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11,23-dioxaoctacyclo[14.10.1.14,26.02,14.03,8.09,13.020,27.021,25]octacosa-1(26),2,4(28),5,7,9(13),14,16(27),17,19,21(25)-undecaene-10,12,22,24-tetrone](/img/structure/B14695927.png)
![Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate](/img/structure/B14695930.png)
![Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium](/img/structure/B14695933.png)

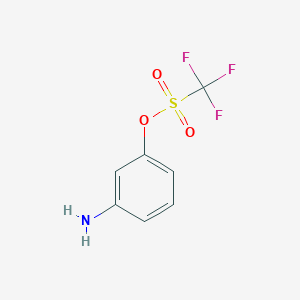
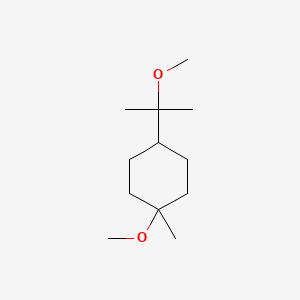

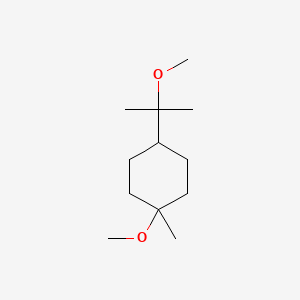
![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
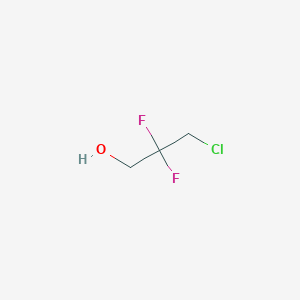
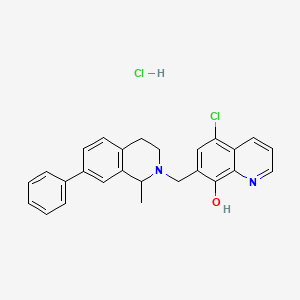
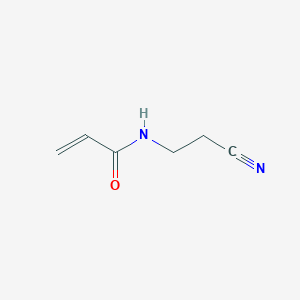
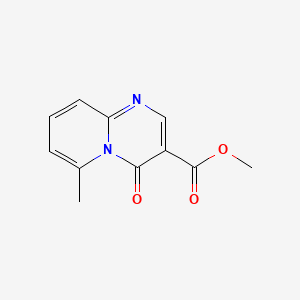
![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
